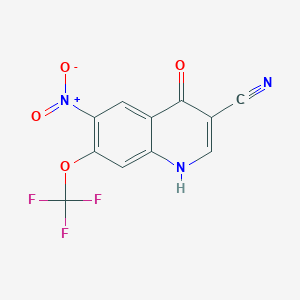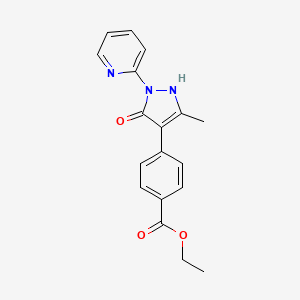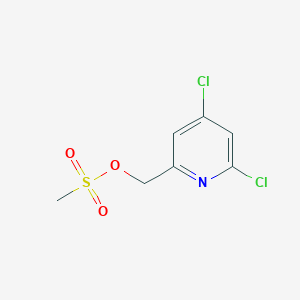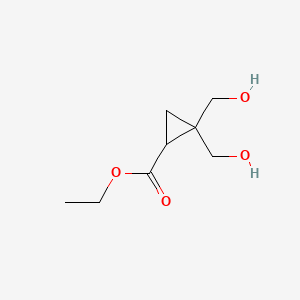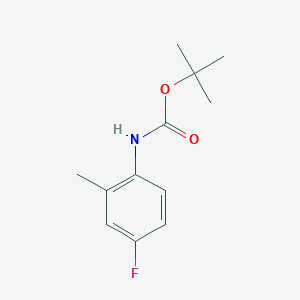
5-Bromo-1-fluoro-2-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-fluoro-2-naphthalenol is an organic compound that belongs to the class of naphthalenols It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 1st position, and a hydroxyl group at the 2nd position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-naphthalenol can be achieved through several synthetic routes. One common method involves the bromination of 1-fluoro-2-naphthalenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-fluoro-2-naphthalenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of dehalogenated naphthalenols.
Aplicaciones Científicas De Investigación
5-Bromo-1-fluoro-2-naphthalenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-fluoro-2-naphthalenol depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, its bromine and fluorine substituents can enhance binding affinity to specific targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-fluorophenyl)-1,2,3,4-tetrahydro-2-naphthalenol: Similar structure with a tetrahydro modification.
5-Bromo-4-fluoro-2-methylaniline: Similar halogenation pattern but with a different core structure.
Uniqueness
5-Bromo-1-fluoro-2-naphthalenol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H6BrFO |
|---|---|
Peso molecular |
241.06 g/mol |
Nombre IUPAC |
5-bromo-1-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrFO/c11-8-3-1-2-7-6(8)4-5-9(13)10(7)12/h1-5,13H |
Clave InChI |
DETODSGHSQXYJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2F)O)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)
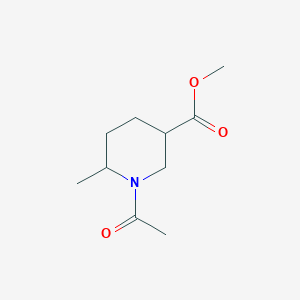
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)
